3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Lipophilicity Drug-likeness ADME

3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1795422-99-9) is a fully synthetic small molecule combining a thiazolidine-2,4-dione core, an azetidine ring, and a 2-methoxybenzenesulfonyl substituent. The thiazolidinedione (TZD) pharmacophore is characteristic of clinically validated PPARγ agonists, while the azetidine ring imparts conformational rigidity.

Molecular Formula C13H14N2O5S2
Molecular Weight 342.38
CAS No. 1795422-99-9
Cat. No. B2539593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS1795422-99-9
Molecular FormulaC13H14N2O5S2
Molecular Weight342.38
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
InChIInChI=1S/C13H14N2O5S2/c1-20-10-4-2-3-5-11(10)22(18,19)14-6-9(7-14)15-12(16)8-21-13(15)17/h2-5,9H,6-8H2,1H3
InChIKeyLQNLSAWBQNICMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1795422-99-9) – Heterocyclic Building Block with Differentiated Physicochemical Profile


3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1795422-99-9) is a fully synthetic small molecule combining a thiazolidine-2,4-dione core, an azetidine ring, and a 2-methoxybenzenesulfonyl substituent [1]. The thiazolidinedione (TZD) pharmacophore is characteristic of clinically validated PPARγ agonists, while the azetidine ring imparts conformational rigidity [2]. The 2-methoxyphenylsulfonyl group distinguishes this compound from close-in analogs bearing halogen, thiophene, or pyridine substituents, resulting in a unique combination of hydrogen-bond acceptor count (7), moderate lipophilicity (XLogP3‑AA = 0.9), and zero hydrogen-bond donors [1]. These properties position this compound as a candidate for target-focused screening where precise physicochemical tuning is required.

Why In-Class Substitution of 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione Is Not Trivial


The 3-(1-arylsulfonylazetidin-3-yl)thiazolidine-2,4-dione core is shared by a family of commercially available analogs differing only in the N-arylsulfonyl substituent. However, even ostensibly conservative substitutions (e.g., 2‑Cl, 2‑thiophene, 3‑pyridyl) substantially alter calculated physicochemical properties including lipophilicity, hydrogen-bond acceptor count, and rotatable bonds [1][2]. Because these descriptors directly influence solubility, permeability, and target off-rate, simply replacing the 2‑methoxyphenyl derivative with a halogenated or heteroaryl analog is likely to change a screening hit’s potency, selectivity, and PK profile [2]. The quantitative evidence below demonstrates that 3-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione occupies a distinct, narrow region of chemical property space relative to its closest in-class comparators.

Quantitative Differentiation Evidence for 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione vs. Closest Analogs


Reduced Lipophilicity vs. 2‑Chlorophenyl Analog Enhances Aqueous Solubility Potential

The target compound’s computed logP (XLogP3‑AA) is 0.9, which is 0.7 log units lower than that of the direct 2‑chlorophenyl analog (XLogP3‑AA = 1.6) [1][2]. This difference translates to an approximately five‑fold predicted reduction in octanol–water partition coefficient, consistent with improved aqueous solubility and a more favorable ligand efficiency/solubility balance.

Lipophilicity Drug-likeness ADME

Higher Hydrogen-Bond Acceptor Capacity vs. 2‑Chlorophenyl Analog for Target-Specific Interactions

The 2‑methoxy group contributes an additional hydrogen-bond acceptor, resulting in a total HBA count of 7 compared to 6 for the 2‑chlorophenyl analog [1][2]. The ether oxygen can serve as a specific H‑bond acceptor for protein backbone donors or catalytic lysine residues that cannot engage the chloro substituent.

Hydrogen bonding Molecular recognition Kinase selectivity

Increased Conformational Flexibility Compared to 2‑Chlorophenyl Analog

The methoxy substituent introduces an additional rotatable bond (4 rotatable bonds) relative to the chloro analog (3 rotatable bonds) [1][2]. This increased flexibility may permit induced-fit binding to targets with deep or flexible pockets, albeit at a potential entropic cost.

Rotatable bonds Entropy penalty Selectivity

Class-Level Evidence: Thiazolidinedione‑Azetidine Scaffolds Exhibit PPARγ Modulation Potential

Thiazolidine-2,4-dione derivatives bearing sulfonyl‑azetidine motifs have been reported to activate PPARγ. While no quantitative data specific to this compound exists, the presence of the TZD warhead and the conformationally restricted azetidine‑sulfonyl linkage are class‑defining features associated with PPARγ agonism in analogous series [1]. Procurement of this scaffold is therefore justified for screening libraries targeting nuclear receptors.

PPARγ Metabolic disorders Thiazolidinedione scaffold

Synthetic Tractability: Convergent Assembly from Commercially Available Azetidine‑3‑thiazolidinedione Precursor

The compound can be synthesized via sulfonylation of 3‑(azetidin‑3‑yl)thiazolidine-2,4-dione with 2‑methoxybenzenesulfonyl chloride, a transformation widely exemplified in the azetidine literature [1]. The core 3‑(azetidin‑3‑yl)thiazolidine-2,4-dione is commercially available (CAS 1706435‑90‑6, MW 172.2 Da, 95% purity) . This convergent route contrasts with less accessible analogs requiring multi‑step heterocycle construction, making this compound an attractive entry point for library production.

Synthetic accessibility Building block Combinatorial chemistry

Priority Application Scenarios for 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Differential Evidence


PPARγ-Focused Screening Libraries Requiring Diverse, Conformationally Restricted TZD Analogs

Procurement for a nuclear receptor panel: The compound’s TZD‑azetidine‑sulfonyl architecture corresponds to a chemotype associated with PPARγ modulation [1]. Its moderate lipophilicity (XLogP3‑AA = 0.9) and enhanced H‑bond acceptor count (7) distinguish it from halogenated analogs, enabling exploration of the polar sub‑pocket within the PPARγ ligand-binding domain [2]. This compound is particularly useful in focused screening sets where balanced solubility and receptor complementarity are desired.

Kinase Inhibitor Hit Expansion Leveraging Differential H‑Bond Acceptor Architecture

Procurement for hinge‑binder SAR: The methoxy oxygen provides an additional H‑bond acceptor compared to the 2‑chlorophenyl analog (7 vs. 6 HBA) [1][2]. In ATP‑competitive kinase programs, this ether oxygen can engage conserved backbone NH donors in the hinge region, potentially translating to selectivity advantages over chloro‑substituted scaffolds that lack this interaction capability.

Medicinal Chemistry Library Production Through Late‑Stage Diversification

Procurement of the pre‑functionalized building block: The convergent synthetic route—sulfonylation of commercially available 3‑(azetidin‑3‑yl)thiazolidine-2,4-dione—makes this final compound a cost‑effective entry point for combinatorial library generation [1]. Researchers can acquire the compound directly and subsequently modify the methoxy position (demethylation, O‑alkylation) or the TZD ring to rapidly expand SAR without multi‑step de novo synthesis [2].

Physicochemical Tool Compound for Solubility‑Driven Target Validation

Procurement as a low‑logP probe: With the lowest computed logP among the direct aryl‑sulfonyl analogs examined (XLogP3‑AA = 0.9, vs. 1.6 for the chloro analog) [1][2], this compound serves as an optimal probe when solubility‑limited artifacts (aggregation, non‑specific binding) must be minimized during primary biochemical screening or biophysical assays.

Quote Request

Request a Quote for 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.